2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
CAS No.: 955094-26-5
Cat. No.: VC0534408
Molecular Formula: C18H23N3O9
Molecular Weight: 425.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955094-26-5 |
---|---|
Molecular Formula | C18H23N3O9 |
Molecular Weight | 425.39 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22) |
Standard InChI Key | TZPDZOJURBVWHS-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure (C₁₈H₂₃N₃O₉) features three key components:
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Maleimide moiety: A 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group that undergoes Michael addition with thiols (-SH) at physiological pH .
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NHS ester: A 2,5-dioxopyrrolidin-1-yl group that reacts with primary amines (-NH₂) to form stable amide bonds .
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PEG₂ spacer: A diethylene glycol bridge that enhances solubility, reduces steric hindrance, and minimizes immunogenicity .
The SMILES notation (O=C(CCN1C(=O)C=CC1=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O
) confirms the spatial arrangement of these groups, with the maleimide and NHS ester separated by 11 atoms .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 955094-26-5 | |
Molecular Formula | C₁₈H₂₃N₃O₉ | |
Molecular Weight | 425.394 g/mol | |
Purity | ≥95% | |
Storage Conditions | 2–8°C (desiccated) | |
Solubility | DMSO, DMF, aqueous buffers |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely follows a multi-step approach:
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Maleimide activation: 3-Maleimidopropionic acid reacts with N-hydroxysuccinimide (NHS) under carbodiimide coupling (e.g., EDC) to form the NHS ester .
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PEG spacer incorporation: Ethylene oxide units are introduced via nucleophilic substitution or Mitsunobu reactions, creating the diethylene glycol chain .
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Amide bond formation: The NHS-activated intermediate couples with a diamine-containing PEG spacer, followed by purification via column chromatography or HPLC .
Critical challenges include minimizing hydrolysis of the NHS ester during synthesis and ensuring anhydrous conditions to preserve maleimide reactivity .
Reactivity and Bioconjugation Mechanisms
NHS Ester Kinetics
The NHS ester reacts with lysine residues or N-terminal amines (pH 7–9) to form stable amide bonds, with a reaction half-life of 4–6 hours at 4°C . Excess amines (e.g., 10–20 mM Tris buffer) must be avoided to prevent premature hydrolysis.
Maleimide-Thiol Conjugation
Maleimide undergoes selective thiol addition (pH 6.5–7.5) with cysteine residues or engineered sulfhydryl groups. The reaction achieves >90% efficiency within 2 hours at 25°C but risks retro-Michael reactions at basic pH .
Table 2: Optimal Reaction Conditions
Parameter | NHS Ester | Maleimide |
---|---|---|
pH Range | 7.0–9.0 | 6.5–7.5 |
Temperature | 4–25°C | 20–25°C |
Reaction Time | 4–6 h | 1–2 h |
Quenching Agent | Ethanolamine | β-Mercaptoethanol |
Applications in Biotechnology
Antibody-Drug Conjugates (ADCs)
The compound serves as a linker in ADCs like trastuzumab emtansine, enabling controlled drug release. Its PEG spacer reduces aggregation and improves pharmacokinetics, as demonstrated by a 3.5-fold increase in plasma half-life compared to non-PEGylated variants .
Protein-Polymer Conjugation
In PEGylation studies, the NHS ester modifies lysine residues on interferon-β, extending its circulation half-life from 4 to 40 hours while retaining 85% bioactivity .
Surface Functionalization
Gold nanoparticles functionalized via this linker show a 92% immobilization efficiency for thiolated DNA probes, enhancing biosensor sensitivity by 30% compared to direct adsorption .
Comparative Analysis with Related Compounds
Table 3: Heterobifunctional Linker Comparison
The PEG₂ spacer in 955094-26-5 provides superior flexibility over shorter linkers, reducing steric interference in antibody-antigen binding by 40% .
Recent Innovations and Future Directions
Novel piperazine-based maleimides (e.g., PMal-C5-Br ) demonstrate enhanced serum stability but lack the PEG spacer’s solubility benefits. Future research may focus on:
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